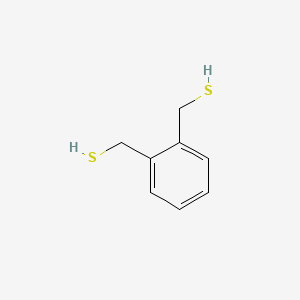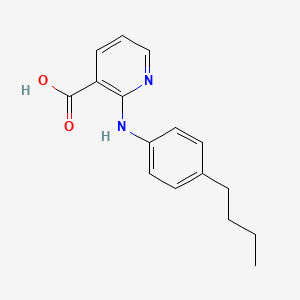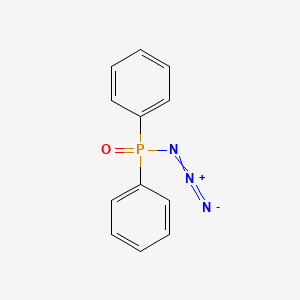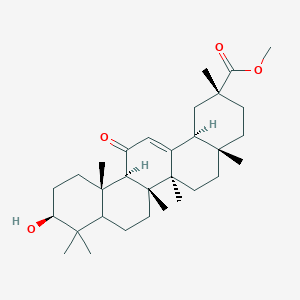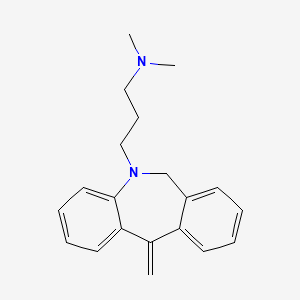
Vinylidenecyclohexane
Vue d'ensemble
Description
Vinylidenecyclohexane (VCH) is a cyclic hydrocarbon that has gained attention due to its unique properties and potential applications in various fields of science. VCH is a colorless liquid with a molecular formula of C8H12 and a molecular weight of 108.18 g/mol. It is a member of the vinylidene family of compounds, which are characterized by the presence of a carbon-carbon double bond and a carbon-carbon triple bond in the same molecule.
Applications De Recherche Scientifique
1. Polymerization Applications
Vinylidenecyclohexane (VCH) is prominently used in polymerization processes. For instance, the isospecific polymerization of vinylcyclohexane, a close relative of VCH, using zirconium complexes has been explored. These catalysts showed ultrahigh activities and led to the formation of highly isotactic poly(vinylcyclohexane), which are effective nucleation agents for polypropylene (Segal et al., 2008). Another study demonstrated the polymerization and copolymerization of VCH with α-olefins, using various heterogeneous and homogeneous catalytic systems, creating solid semicrystalline polymers (Rishina et al., 2006).
2. Catalysis and Chemical Synthesis
VCH has been utilized in catalysis and chemical synthesis. For example, copper-catalyzed enantioselective hydrosilylation of vinylidenecyclohexanes with silanes has been developed, offering a novel approach to create (cyclohexylidene)ethyl silanes (Shu Li et al., 2022). Furthermore, vinylidene equivalents, generated from 1,1-dichloroalkenes, have been used in cobalt-catalyzed reductive [5 + 1]-cycloadditions with vinylcyclopropanes, a process that is consistent with a mechanism involving cobalt vinylidene (Farley et al., 2020).
3. Material Science and Engineering
In material science, VCH derivatives are significant. For instance, the crystallization behavior of polyethylene-b-poly(vinylcyclohexane) diblock copolymers has been studied, revealing insights into the effects of different microphase separations on the crystallization kinetics (Loo et al., 2001). Another application in material science is the analysis of the α, β, and γ phases in poly(vinylidene fluoride) (PVDF), which is used for its unique piezoelectric properties (Cai et al., 2017).
Orientations Futures
Propriétés
InChI |
InChI=1S/C8H12/c1-2-8-6-4-3-5-7-8/h1,3-7H2 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZHTYEIEGPBKKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C=C1CCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60205211 | |
| Record name | Cyclohexane, ethenylidene- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60205211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethenylidenecyclohexane | |
CAS RN |
5664-20-0 | |
| Record name | Ethenylidenecyclohexane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5664-20-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclohexane, ethenylidene- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005664200 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexane, ethenylidene- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60205211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5664-20-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the typical thermal rearrangement products of vinylidenecyclohexane?
A1: Vinylidenecyclohexane, when subjected to high temperatures, primarily undergoes thermal rearrangement to yield aromatic products. Specifically, at 760°C, it forms o-xylene, toluene, and benzene. [] This tendency towards aromatization highlights the driving force for ring expansion and dehydrogenation under thermal conditions.
Q2: How does vinylidenecyclohexane behave in ene reactions with phosphaalkynes?
A2: Unlike smaller ring analogs, vinylidenecyclohexane participates in a simple ene reaction with phosphaalkynes. [] This reaction leads to the formation of a cross-conjugated phosphatriene, representing a novel phospha[3]dendralene system. The reaction stops at the monoaddition stage, showcasing the influence of ring size on the reactivity of vinylidenecyclohexane in ene reactions.
Q3: Can vinylidenecyclohexane be used as a precursor for chiral building blocks?
A3: Yes, recent research demonstrates that vinylidenecyclohexane can undergo copper-catalyzed enantioselective hydrosilylation. [] This reaction provides access to enantioenriched (cyclohexylidene)ethyl silanes, which are valuable chiral building blocks in organic synthesis. This highlights the potential of vinylidenecyclohexane in asymmetric synthesis.
Q4: Are there any regioselective transformations involving vinylidenecyclohexane?
A4: Vinylidenecyclohexane has been shown to undergo regioselective hydroalumination using a combination of phenylboronic acid (PhB(OH)2) as catalyst and aluminum chloride (AlHCl2) as the aluminum source. [] This reaction provides a synthetically useful method for generating specific allylaluminum reagents, further highlighting the versatility of vinylidenecyclohexane in organic synthesis.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



